![molecular formula C6H6BrNO B177157 (4-Bromopyridin-3-yl)methanol CAS No. 197007-87-7](/img/structure/B177157.png)
(4-Bromopyridin-3-yl)methanol
Overview
Description
“(4-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Molecular Structure Analysis
The molecular structure of “(4-Bromopyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 . This indicates that the molecule consists of a bromopyridinyl group attached to a methanol group.Physical And Chemical Properties Analysis
“(4-Bromopyridin-3-yl)methanol” appears as a white to pale reddish yellow to orange to brown solid or liquid . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the search results.Scientific Research Applications
Diabetes Mellitus Treatment
“(4-Bromopyridin-3-yl)methanol” is used in the synthesis of novel pyrimidine-based thiourea compounds . These compounds have shown promising results in in vitro studies against yeast α-glucosidase , an enzyme that plays a crucial role in treating type II diabetes mellitus . Some of these compounds delivered better inhibition than the reference compound acarbose .
Antibacterial Applications
Amino pyrimidine derivatives, which can be synthesized using “(4-Bromopyridin-3-yl)methanol”, display a wide range of biological activities, including antibacterial effects .
Antitumor Applications
Amino pyrimidine derivatives also show antitumor effects . The synthesis of these derivatives can involve “(4-Bromopyridin-3-yl)methanol”.
Antifungal Applications
Amino pyrimidine derivatives have been reported to have antifungal properties . “(4-Bromopyridin-3-yl)methanol” can be used in the synthesis of these derivatives.
Antidepressant Applications
Amino pyrimidine derivatives are known to have antidepressant effects . The synthesis of these derivatives can involve “(4-Bromopyridin-3-yl)methanol”.
Antiviral Applications
Amino pyrimidine derivatives have been reported to have antiviral properties . “(4-Bromopyridin-3-yl)methanol” can be used in the synthesis of these derivatives.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of (4-Bromopyridin-3-yl)methanol is not well-studied. As a pyridine derivative, it may interact with its targets through hydrogen bonding, pi-stacking, or other non-covalent interactions. The bromine atom could potentially undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with its targets .
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, but without specific knowledge of the compound’s targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Bromopyridin-3-yl)methanol are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the bromine atom could potentially affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of (4-Bromopyridin-3-yl)methanol’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Bromopyridin-3-yl)methanol. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
properties
IUPAC Name |
(4-bromopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMBVCLSZAYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331088 | |
Record name | (4-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197007-87-7 | |
Record name | (4-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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